N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
The compound contains several functional groups, including an oxadiazole ring, a pyridine ring, and a thioacetamide group. The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Synthetic Routes and Chemical Characterization
A novel synthesis pathway for 1,3,4-oxadiazole derivatives was established, showcasing the potential for creating a variety of compounds with significant α-glucosidase inhibitory effects. This demonstrates the utility of such compounds in drug discovery processes, particularly in the context of diabetes treatment (Iftikhar et al., 2019).
Antimicrobial Applications
Research into 1,3,4-oxadiazole thioether derivatives, which share a structural motif with the specified compound, has identified promising antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), suggesting potential agricultural applications in controlling bacterial diseases in crops (Song et al., 2017).
Corrosion Inhibition
Studies on acetamide derivatives have highlighted their effectiveness as corrosion inhibitors, indicating their potential in protecting materials in industrial applications. This underscores the versatility of such compounds beyond biologically oriented research, extending to materials science (Yıldırım & Cetin, 2008).
Enzyme Inhibition for Therapeutic Exploration
Acetamide derivatives have been evaluated for their inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, presenting them as candidates for treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).
Future Directions
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-20-18(26-22-11)12-4-5-17(19-9-12)27-10-16(23)21-13-6-14(24-2)8-15(7-13)25-3/h4-9H,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRLJHYFAIPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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